molecular formula C19H16F3NO2 B5822246 1-{5-METHOXY-2-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOL-3-YL}ETHAN-1-ONE

1-{5-METHOXY-2-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOL-3-YL}ETHAN-1-ONE

Cat. No.: B5822246
M. Wt: 347.3 g/mol
InChI Key: QANVPUFJTIHNLJ-UHFFFAOYSA-N
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Description

1-{5-METHOXY-2-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-{5-METHOXY-2-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has gained popularity due to its efficiency and selectivity . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-{5-METHOXY-2-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOL-3-YL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core can bind to various receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . This compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Properties

IUPAC Name

1-[5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2/c1-11-18(12(2)24)16-10-15(25-3)7-8-17(16)23(11)14-6-4-5-13(9-14)19(20,21)22/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANVPUFJTIHNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC(=C3)C(F)(F)F)C=CC(=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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